molecular formula C24H22N4O2S3 B11211290 5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6-phenyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6-phenyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11211290
M. Wt: 494.7 g/mol
InChI Key: QMZLUSKUYGKKEG-UHFFFAOYSA-N
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Description

3-(2-METHYLPHENYL)-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-6-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPHENYL)-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-6-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The starting materials often include 2-methylphenyl derivatives, pyrrolidine, and thiazolopyrimidine precursors. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHYLPHENYL)-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-6-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

3-(2-METHYLPHENYL)-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-6-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-METHYLPHENYL)-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-6-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-METHYLPHENYL)-5-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-6-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is unique due to its thiazolopyrimidine core and the presence of both sulfur and nitrogen atoms in its structure. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H22N4O2S3

Molecular Weight

494.7 g/mol

IUPAC Name

3-(2-methylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C24H22N4O2S3/c1-16-9-5-6-12-18(16)28-21-20(33-24(28)31)22(30)27(17-10-3-2-4-11-17)23(25-21)32-15-19(29)26-13-7-8-14-26/h2-6,9-12H,7-8,13-15H2,1H3

InChI Key

QMZLUSKUYGKKEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C(=O)N(C(=N3)SCC(=O)N4CCCC4)C5=CC=CC=C5)SC2=S

Origin of Product

United States

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